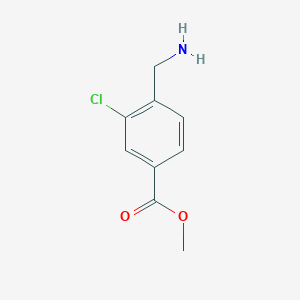

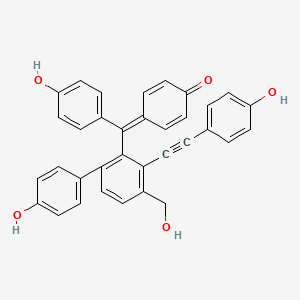

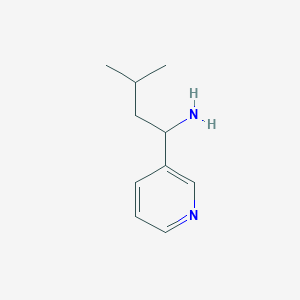

![molecular formula C8H9BO3 B3030730 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947163-27-1](/img/structure/B3030730.png)

7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol

Vue d'ensemble

Description

The compound 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is not directly studied in the provided papers. However, the papers do discuss related compounds with methoxy groups and heterocyclic structures. For instance, the first paper examines a complex molecule with a methoxy group as part of its structure, specifically 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine. This compound's structure was elucidated using X-ray diffraction and FT-IR spectroscopy, revealing a triclinic crystal structure . The second paper discusses the synthesis and reactions of 7-methoxybenzo[b]thiophene derivatives, which share the methoxy functional group and a benzene ring as common features with this compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including rearrangements, condensations, and reactions with chloramine. For example, 2-hydroxy-3-methoxybenzaldehyde is converted into 2-mercapto-3-methoxybenzaldehyde through a Newman–Kwart thermal rearrangement. This intermediate then undergoes base-catalyzed condensation to yield various 7-methoxybenzo[b]thiophene derivatives . Although the exact synthesis of this compound is not detailed, these methods provide insight into potential synthetic routes for structurally similar compounds.

Molecular Structure Analysis

The molecular structure of the compound studied in the first paper was determined to be triclinic with specific crystallographic parameters. Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods were employed to predict vibrational frequencies and structural parameters, which were then compared with experimental data . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of the related compounds includes bromination, nitration, and reactions with chloramine. For instance, 7-methoxybenzo[b]thiophene undergoes bromination at the 4-position, and its structure was confirmed through synthesis. Additionally, reactions with chloramine provide a synthesis route for 7-methoxy-1,2-benzisothiazole . These reactions suggest possible chemical behaviors that this compound might exhibit.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the papers provide information on related compounds. The crystal structure, vibrational frequencies, and molecular electrostatic potential (MEP) maps are discussed for the compound in the first paper . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for the analysis of this compound.

Applications De Recherche Scientifique

Methyl Transfer in Methanol and Methoxyaromatics Metabolism : Research shows that proteins from Sporomusa ovata can cleave the C-O bond of methanol or methoxyaromatics, transferring the methyl to dl-tetrahydrofolate. This process requires reductive activation and involves corrinoid-dependent methyl transfer pathways, highlighting a potential application in biochemical studies related to methanol activation and various methoxybenzoates (Stupperich & Konle, 1993).

Synthesis of Benzothiophenes and Benzisothiazoles : The compound has been used in the synthesis of 7-methoxybenzo[b]thiophenes and 1,2-benzisothiazoles. This includes the conversion of orthovanillin into various derivatives, showing its utility in organic synthesis and medicinal chemistry (Rahman & Scrowston, 1983).

Labeling Reagent in Chromatography : The compound has been used as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This demonstrates its application in analytical chemistry for sensitive detection and analysis of biological compounds (Watanabe & Imai, 1981).

Antimycobacterial Research : A series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides have been synthesized and tested against mycobacteria, including multidrug-resistant strains. These compounds have shown promising results in antimycobacterial research, potentially aiding in the development of new treatments for tuberculosis (Šlechta et al., 2023).

Synthesis of Novel Oxaborole Derivatives : Novel boron-containing molecules with oxaborole structures have been synthesized and demonstrated potent activity against Trypanosoma brucei. These findings indicate potential applications in the development of treatments for human African trypanosomiasis (Nare et al., 2010).

Orientations Futures

The future directions for the study of “7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol” and related compounds involve further exploration of their potential therapeutic applications. For instance, there is ongoing research into the development of boron-based heterocycles as potential therapeutic agents, particularly as anticancer agents targeting tumor hypoxia .

Mécanisme D'action

Target of Action

Similar boron-based compounds like benzoxaboroles have been studied for their potential in treating various conditions . For instance, SCYX-7158, a benzoxaborole, has been found to be effective against Trypanosoma brucei, the parasite responsible for Human African trypanosomiasis .

Mode of Action

Benzoxaboroles, a class of compounds to which this compound belongs, are known to interact with their targets in a unique way . They form reversible covalent bonds with the target enzyme, leading to its inhibition .

Biochemical Pathways

For example, some benzoxaboroles have been developed as potential therapeutic agents targeting tumor hypoxia .

Pharmacokinetics

The benzoxaborole scyx-7158 has been found to be highly bioavailable, metabolically stable, and cns permeable .

Result of Action

Similar compounds, such as benzoxaboroles, have shown promising results in various applications, including as potential therapeutic agents for tumor hypoxia .

Action Environment

For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of benzoxaboroles .

Analyse Biochimique

Biochemical Properties

7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with phosphodiesterase enzymes, particularly phosphodiesterase-4. This interaction inhibits the enzyme’s activity, leading to a reduction in the breakdown of cyclic adenosine monophosphate (cAMP). By maintaining higher levels of cAMP, this compound can modulate inflammatory responses and immune cell activity .

Additionally, this compound has been shown to interact with cytokines such as tumor necrosis factor-alpha, interleukin-23, and interleukin-17. These interactions help in reducing the release of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, such as T cells and monocytes, this compound influences cell signaling pathways by modulating the levels of cAMP. This modulation leads to altered gene expression and reduced production of pro-inflammatory cytokines .

In epithelial cells, this compound has been observed to affect cellular metabolism by inhibiting the activity of phosphodiesterase enzymes. This inhibition results in changes in cellular energy balance and metabolic flux, which can impact cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the catalytic domain of phosphodiesterase-4, forming a complex that inhibits the enzyme’s activity. This binding interaction is facilitated by the boron atom in the compound, which forms a coordinate bond with the enzyme’s active site .

Furthermore, this compound can inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the expression of pro-inflammatory genes. By preventing the activation of this transcription factor, the compound reduces the expression of genes associated with inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on phosphodiesterase-4 and cytokine release even after prolonged exposure .

Some studies have reported a gradual reduction in the compound’s efficacy over time, possibly due to adaptive cellular responses or changes in enzyme expression levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphodiesterase-4 activity and reduces inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity .

Threshold effects have also been noted, where a minimum effective dose is required to achieve significant inhibition of enzyme activity and cytokine release. Beyond this threshold, increasing the dose does not proportionally enhance the compound’s effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation into various metabolites. These metabolites can further interact with cellular pathways, influencing metabolic flux and metabolite levels .

The compound’s inhibition of phosphodiesterase-4 also impacts the cAMP signaling pathway, leading to changes in cellular metabolism and energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and is also actively transported by certain membrane transporters .

Once inside the cell, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by its affinity for different cell types and its interactions with binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with phosphodiesterase enzymes and other biomolecules. Additionally, it can translocate to the nucleus, where it influences gene expression by modulating transcription factors .

Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity. These modifications may direct the compound to specific cellular compartments or organelles, enhancing its biochemical effects .

Propriétés

IUPAC Name |

1-hydroxy-7-methoxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQIKTZNNCJYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC=C2OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681521 | |

| Record name | 7-Methoxy-2,1-benzoxaborol-1(3H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947163-27-1 | |

| Record name | 7-Methoxy-2,1-benzoxaborol-1(3H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

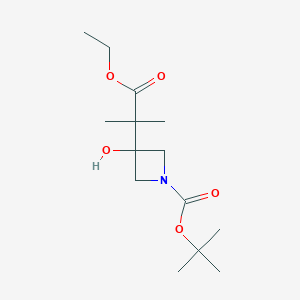

![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)

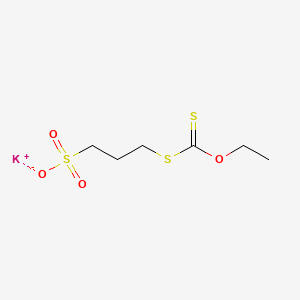

![(Spiro[2.5]oct-1-ylmethyl)amine](/img/structure/B3030655.png)

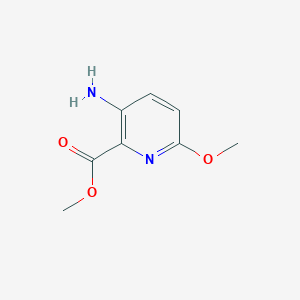

![5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3030658.png)

![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030659.png)

![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030661.png)